molecular formula C16H15ClN2O2S B5602061 2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide

2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide

Cat. No. B5602061
M. Wt: 334.8 g/mol
InChI Key: KZEYZXDCPPZENQ-UHFFFAOYSA-N
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Description

"2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide" is a chemical compound that has been synthesized and studied for its diverse chemical and physical properties. While specific research directly on this compound is limited, related compounds have been synthesized and characterized to understand their structure, reactivity, and properties.

Synthesis Analysis

The synthesis of related benzamide derivatives involves multiple steps, including the reaction of appropriate aminophenols with benzoylisothiocyanates or similar reagents, followed by purification and characterization techniques such as IR, NMR, mass spectrometry, and X-ray diffraction. These methods ensure the precise formation of the target compound and help in understanding its structure (Saeed et al., 2010).

Molecular Structure Analysis

The molecular structure of similar benzamide compounds has been determined using single-crystal X-ray diffraction, revealing details such as crystal systems, space groups, and molecular conformations. These studies highlight the importance of intramolecular hydrogen bonding and other interactions in defining the stability and structure of the molecules (Saeed et al., 2010).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including interactions with nucleophiles, to form a range of products with potential biological activities. The reactivity patterns of these compounds can be influenced by their structural features, such as the presence of electron-donating or withdrawing groups on the benzene ring (Naganagowda & Petsom, 2011).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, crystallinity, and solubility, are crucial for their practical applications. Studies involving polymorphs of similar compounds have shown that different crystalline forms can exhibit distinct physical properties, which can affect their stability, solubility, and bioavailability (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamide derivatives are significantly influenced by their molecular structure. For instance, the presence of chloro, methoxy, or ethoxy groups on the benzene ring can affect the compound's reactivity, electronic properties, and interactions with biological targets. These variations play a crucial role in determining the potential applications of these compounds in various fields (Kato et al., 1992).

properties

IUPAC Name

2-chloro-N-[(4-ethoxyphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-2-21-12-9-7-11(8-10-12)18-16(22)19-15(20)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEYZXDCPPZENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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